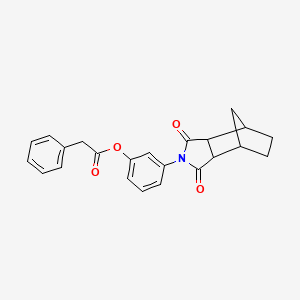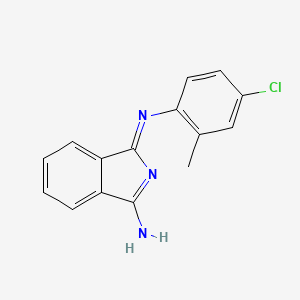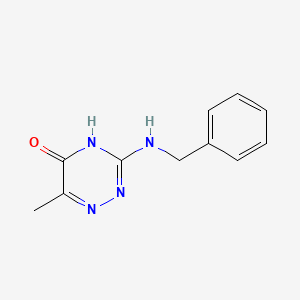![molecular formula C20H14N4O2S B11622837 (3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11622837.png)
(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex heterocyclic compound. It belongs to the thiazolo[3,2-b][1,2,4]triazole family, which is known for its diverse biological activities. This compound’s unique structure makes it an important molecule for various scientific research applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Thiazolo[3,2-b][1,2,4]triazolen kann mit verschiedenen Methoden erreicht werden:
Kondensationsreaktionen: Die Kondensationsreaktion von Triazolthionen mit α-Halogenmethylcarbonylverbindungen ist eine primäre Methode.
Annellierung von Mehrfachbindungen oder Thiiranringen: Diese Methode beinhaltet die Bildung von Thiazolo[3,2-b][1,2,4]triazolen durch die Annellierung von Mehrfachbindungen oder Thiiranringen.
C–H-Funktionalisierung der Thiazol-Einheit: Dieser Ansatz beinhaltet die Funktionalisierung der Thiazol-Einheit zur Konstruktion neuer Thiazolo[3,2-b][1,2,4]triazol-Derivate.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die oben genannten Synthesewege können für industrielle Anwendungen mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungsprozesse hochskaliert werden.
Analyse Chemischer Reaktionen
Reaktionstypen
Reduktion: Reduktionsreaktionen können zur Entfernung von Sauerstoffatomen oder zur Addition von Wasserstoffatomen führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während die Reduktion zu Thiolen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
(3Z)-1-Ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-yliden)-1,3-dihydro-2H-indol-2-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung zeigt antimikrobielle, krebshemmende und entzündungshemmende Wirkungen.
Medizin: Es hat aufgrund seiner biologischen Aktivitäten potenzielle therapeutische Anwendungen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. So kann sie beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.
Wissenschaftliche Forschungsanwendungen
(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolo[3,2-b][1,2,4]triazole: Diese Verbindungen teilen sich eine ähnliche Kernstruktur und zeigen vielfältige biologische Aktivitäten.
Thiazolo[3,2-a]pyrimidine: Diese Verbindungen besitzen ebenfalls einen Thiazolring, der mit einem anderen Heterocyclus verschmolzen ist, und zeigen signifikante biologische Aktivitäten.
Pyrano[2,3-d]thiazole: Diese Verbindungen enthalten einen Thiazolring, der mit einem Pyranring verschmolzen ist, und sind bekannt für ihre medizinischen Eigenschaften.
Einzigartigkeit
(3Z)-1-Ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-yliden)-1,3-dihydro-2H-indol-2-on ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die ihm besondere biologische Aktivitäten und chemische Reaktivität verleiht. Seine Kombination aus Thiazol-, Triazol- und Indol-Einheiten macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C20H14N4O2S |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14N4O2S/c1-2-23-14-11-7-6-10-13(14)15(18(23)25)16-19(26)24-20(27-16)21-17(22-24)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b16-15- |
InChI-Schlüssel |
LXUVXBRPKHDHTP-NXVVXOECSA-N |
Isomerische SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3)/C1=O |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)


![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622791.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622797.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622798.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622799.png)
![(2Z)-3-ethyl-2-[(3-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622808.png)
![3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11622816.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11622820.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622824.png)
![ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}piperazine-1-carboxylate](/img/structure/B11622827.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11622829.png)
